molecular formula C14H14N6O2S B2792136 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(methylthio)nicotinamide CAS No. 2034416-50-5

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(methylthio)nicotinamide

Cat. No.: B2792136
CAS No.: 2034416-50-5
M. Wt: 330.37
InChI Key: AXFMGRLCVNJOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(methylthio)nicotinamide is a synthetic small molecule featuring a tripartite structure that integrates a 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine core, a methylene linker, and a 2-(methylthio)nicotinamide moiety. This specific architecture is characteristic of compounds investigated for targeted protein interaction, particularly in kinase research. The molecule belongs to a class of nitrogen-containing heterocycles, which are foundational in modern drug discovery, with over 85% of all biologically active compounds containing heterocyclic scaffolds . The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently explored as key scaffolds for the development of kinase inhibitors. Specifically, closely related chemical analogs, such as N-methyl pyridazine-3-carboxamide derivatives, have been identified as highly selective allosteric inhibitors targeting the pseudokinase domain of Tyrosine Kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in mediating signaling of pro-inflammatory cytokines like IL-12, IL-23, and type I interferons . Consequently, this compound holds significant research value for investigating autoimmune and inflammatory diseases through potential modulation of the JAK-STAT pathway. The inclusion of the 2-(methylthio)nicotinamide group may contribute to hydrogen-bonding interactions and affinity for kinase ATP-binding sites, a common feature in many kinase-directed compounds . Researchers may employ this compound as a chemical tool or a lead structure in hit-to-lead optimization campaigns for oncology and immunology research. It is supplied for in vitro research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-22-12-6-5-10-17-18-11(20(10)19-12)8-16-13(21)9-4-3-7-15-14(9)23-2/h3-7H,8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFMGRLCVNJOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=C(N=CC=C3)SC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives (Table 1) based on core scaffolds, substituents, and biological activities.

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Substituents Key Functional Groups
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-methoxy, 2-(methylthio)nicotinamide Methoxy, methylthio, triazole
Compound 6a Benzothiazole-nicotinamide 6-methylbenzothiazole, 4-oxo-2-phenylthiazolidinone Amide, thiazolidinone
Compound 6c Benzothiazole-nicotinamide 4-chlorophenyl, 6-methylbenzothiazole Chlorophenyl, amide
Compound 14–17 [1,2,4]Triazolo[4,3-b]pyridazine 2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Oxazine, ester/amide
Compound 24 [1,2,4]Triazolo[4,3-b]pyridazine Ethyl N-benzoyl-(6-chloro)glycinate Chloro, benzoyl
Florasulam [1,2,4]Triazolo[1,5-c]pyrimidine 2',6',8-trifluoro-5-methoxy, sulfonanilide Trifluoro, sulfonanilide
Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Compound 6a Compound 24
Molecular Weight ~410 g/mol* 447.5 g/mol 412.48 g/mol
Melting Point Not reported 184–186°C Not reported
Solubility (LogP) Moderate (predicted) Low (LogP ~3.5) Low (LogP ~3.8)
Key Substituent Effects Methoxy (solubility↑) Chlorophenyl (potency↑) Chloro (reactivity↑)

*Estimated based on structural analogs.

Mechanistic Insights
  • Methylthio groups may act as hydrogen-bond acceptors or participate in hydrophobic interactions, contrasting with the hydrogen-bond-donating amides in Compounds 6a–j .

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